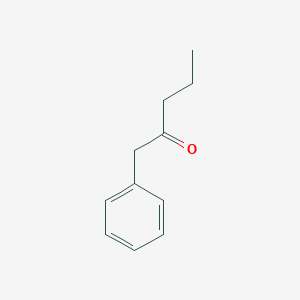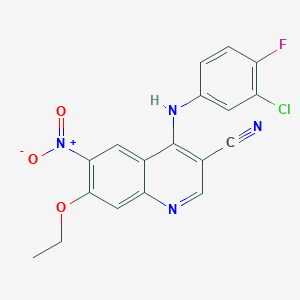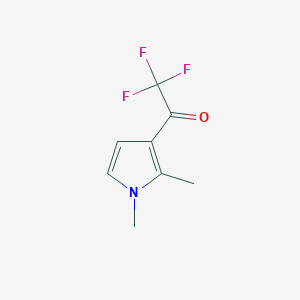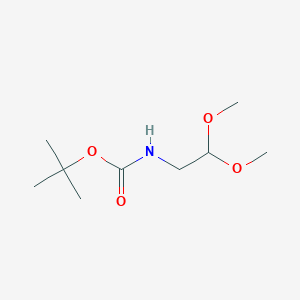
tert-Butyl (2,2-dimethoxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C9H19NO4. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2,2-dimethoxyethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2,2-dimethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions to regenerate the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Various nucleophiles such as amines or alcohols.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed
Hydrolysis: 2,2-dimethoxyethylamine and tert-butyl alcohol.
Substitution: Products depend on the nucleophile used.
Deprotection: 2,2-dimethoxyethylamine.
Scientific Research Applications
tert-Butyl (2,2-dimethoxyethyl)carbamate is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect amine groups during multi-step synthesis.
Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-dimethoxyethyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. The tert-butyl group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the 2,2-dimethoxyethyl group.
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Contains an additional ethoxy group.
tert-Butyl N-(2-mercaptoethyl)carbamate: Contains a mercapto group instead of the dimethoxyethyl group.
Uniqueness
tert-Butyl (2,2-dimethoxyethyl)carbamate is unique due to its 2,2-dimethoxyethyl group, which provides additional stability and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethoxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUJLCMTXMSQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

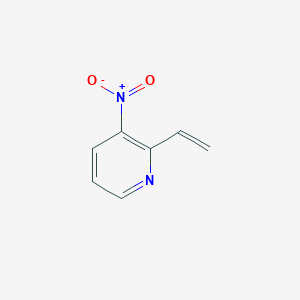
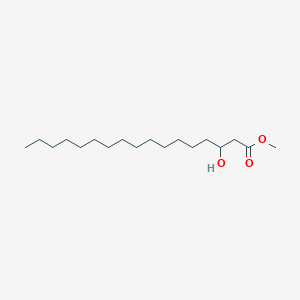
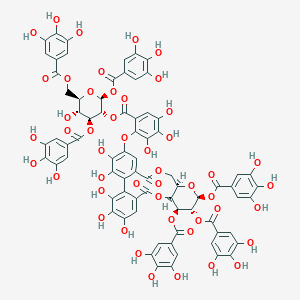

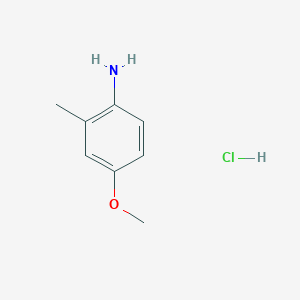
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
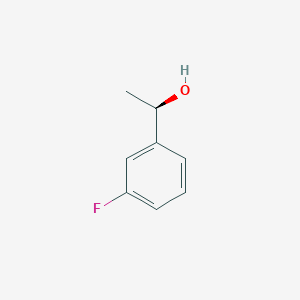
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
![(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B142832.png)
